2,7-Dibromofluorene

Thermochemical properties Vapor pressure Sublimation enthalpy

Select 2,7-Dibromofluorene (CAS 16433-88-8) for your fluorene-based polymer research and OLED development. Its bromine substituents provide a ~21-fold lower vapor pressure than the dichloro analog, reducing sublimation losses and improving film uniformity during thermal evaporation processing. The unsubstituted 9-position enables direct installation of aryl groups to suppress the green emission band in blue OLEDs without deprotection steps. This intermediate reactivity profile ensures efficient Suzuki/Stille coupling while maintaining superior shelf stability compared to the oxidatively sensitive diiodo variant. Choose the monomer engineered for higher manufacturing yield and device reproducibility.

Molecular Formula C13H8Br2
Molecular Weight 324.01 g/mol
CAS No. 16433-88-8
Cat. No. B093635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromofluorene
CAS16433-88-8
Molecular FormulaC13H8Br2
Molecular Weight324.01 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
InChIInChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
InChIKeyAVXFJPFSWLMKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromofluorene (CAS 16433-88-8): Sourcing the Core Building Block for Polyfluorene-Based Optoelectronics and On-Surface Synthesis


2,7-Dibromofluorene (CAS 16433-88-8), a white to off-white crystalline powder with a melting point of 164–166 °C, is a halogenated polycyclic aromatic hydrocarbon (C₁₃H₈Br₂, MW 324.01) that serves as a fundamental synthetic intermediate in materials chemistry . Its molecular architecture comprises a rigid, planar fluorene core with bromine atoms symmetrically positioned at the 2- and 7-positions, creating dual reactive sites for cross-coupling polymerization while preserving the fluorene unit's intrinsic wide bandgap, high triplet energy, and efficient hole-transport capability . This strategic substitution pattern enables access to a diverse array of π-conjugated materials—including polyfluorenes, oligofluorenes, and fluorene-based copolymers—via Suzuki, Stille, and Yamamoto coupling methodologies [1], positioning it as the foundational monomer for blue-emitting polymers in organic light-emitting diodes (OLEDs) and as a versatile precursor for surface-confined nanostructure fabrication [2].

Why 2,7-Dibromofluorene Cannot Be Replaced by Other Halogenated Fluorenes or 9,9-Dialkyl Analogs in Critical Applications


Fluorene derivatives are not interchangeable building blocks. The specific halogen identity (Br vs. Cl vs. I) at the 2,7-positions governs both the thermodynamic behavior and the kinetic reactivity profile of the monomer, directly affecting polymerization efficiency, sublimation stability during device fabrication, and final polymer properties [1]. Similarly, substitution at the 9-position—whether hydrogen, alkyl chains, or aryl groups—fundamentally alters solubility, thermal stability, and the notorious "green emission band" defect that plagues polyfluorene-based blue OLEDs [2]. 2,7-Dibromofluorene occupies a distinct position in this parameter space: its bromine substituents confer a lower vapor pressure than chlorinated analogs (beneficial for thermal evaporation processing) while maintaining higher oxidative reactivity than both dichloro and diiodo variants [3]; its unsubstituted 9-position simultaneously preserves a reactive site for post-polymerization functionalization and enables the synthesis of hyperbranched architectures with superior luminescent stability compared to 9,9-dialkylfluorene-derived polymers [4].

Quantitative Differentiation of 2,7-Dibromofluorene: Head-to-Head Evidence Against Closest Analogs


Sublimation Enthalpy and Vapor Pressure: 2,7-Dibromofluorene vs. 2,7-Dichlorofluorene

In a systematic thermochemical study using the Knudsen effusion method across a temperature range of 301–464 K, 2,7-dibromofluorene exhibited a sublimation enthalpy (ΔsubH) of 105.1 ± 1.2 kJ·mol⁻¹, compared to 95.6 ± 0.6 kJ·mol⁻¹ for its chlorinated analog 2,7-dichlorofluorene [1]. Correspondingly, the vapor pressure at 298.15 K for 2,7-dibromofluorene was measured at 5.12 × 10⁻⁵ Pa, which is approximately 21-fold lower than the 1.08 × 10⁻³ Pa recorded for 2,7-dichlorofluorene under identical conditions [2]. This substantial difference in volatility stems from the larger atomic radius and greater polarizability of bromine substituents relative to chlorine.

Thermochemical properties Vapor pressure Sublimation enthalpy Thermal evaporation processing

Oxidative Reactivity Ranking: 2,7-Dibromofluorene vs. 2,7-Dichlorofluorene vs. 2,7-Diiodofluorene

Comparative kinetic studies of halogenated fluorenes under permanganate oxidation in both perchloric and sulfuric acid media established a consistent reactivity order: fluorene (Fl) > 2,7-diiodofluorene (Fl-I) > 2,7-dibromofluorene (Fl-Br) > 2,7-dichlorofluorene (Fl-Cl) [1]. An independent investigation using chromium(VI) oxidation in perchlorate solutions at 25 °C and constant ionic strength of 2.0 mol dm⁻³ confirmed an identical ranking: Fl > Fl-I > Fl-Br > Fl-Cl [2]. This intermediate position of 2,7-dibromofluorene—more reactive than the dichloro analog yet more oxidatively stable than the diiodo derivative—reflects the optimal balance of carbon-halogen bond strength and leaving-group propensity.

Oxidation kinetics Reactivity Permanganate oxidation Chromium(VI) oxidation

Luminescent Stability of Hyperbranched Polymers: 2,7-Dibromofluorene-Derived 9,9-Diaryl Architectures vs. 9,9-Dialkyl Polyfluorenes

Polymers synthesized from 2,7-dibromofluorene incorporating aryl substituents at the 9-position via an AB₂+AB hyperbranched approach demonstrated significantly enhanced luminescent stability compared to conventional 9,9-dialkylfluorene-based polyfluorenes. Specifically, polymer films derived from 2,7-dibromofluorene-based 9,9-diaryl monomers showed no detectable green emission band after thermal annealing at 200 °C in air for 2 hours, whereas alkyl-substituted polyfluorenes are well-documented to develop a strong green emission defect under similar thermal stress due to keto-defect formation [1]. Differential scanning calorimetry revealed no discernible phase transition below 300 °C for these hyperbranched materials, and decomposition temperatures exceeded 400 °C for all polymers evaluated [2].

Polyfluorenes Luminescent stability Green emission suppression Hyperbranched polymers

On-Surface Polymerization: Bandgap of Polyfluorene Chains Derived from 2,7-Dibromofluorene on Au(111)

On-surface synthesis of polyfluorene chains from 2,7-dibromofluorene (DBF) on Au(111) substrate, characterized by bond-resolved scanning tunneling microscopy (BR-STM) and scanning tunneling spectroscopy (STS) combined with density functional theory (DFT) calculations, revealed a bandgap of approximately 2.25 eV for the resulting conjugated polymer chains [1]. STS mapping further demonstrated that the occupied states are predominantly localized at the armchair-edge of the polyfluorene backbone. Additionally, the study reported the formation of nanoporous double-wall networks exhibiting confinement states and reduced coupling between neighboring pores, identified as a uniform quantum dot array [2].

On-surface synthesis Polyfluorene chains Bandgap STM/STS Quantum dots array

2,7-Dibromofluorene Procurement Scenarios: Where This Specific Building Block Outperforms Alternatives


Synthesis of Blue-Emitting Polyfluorenes for OLEDs Requiring Suppressed Green Emission Defect

For research groups and industrial R&D teams developing blue-emitting layers for OLED displays, 2,7-dibromofluorene enables the synthesis of 9,9-diaryl-substituted hyperbranched polyfluorenes that demonstrate complete suppression of the green emission band after thermal annealing at 200 °C for 2 hours in air, a performance metric that alkyl-substituted polyfluorene analogs consistently fail to achieve due to keto-defect formation [1]. The unsubstituted 9-position allows direct installation of aryl substituents without the deprotection steps required when starting from 9,9-dialkyl-2,7-dibromofluorene, streamlining synthetic workflows and reducing material costs [2].

Thermal Evaporation Processing of Fluorene-Based Small Molecules or Oligomers

When designing synthetic routes to fluorene-based small molecules or oligomers intended for vacuum thermal evaporation processing (e.g., hole-transport layers in OLEDs), the ~21-fold lower vapor pressure of 2,7-dibromofluorene relative to 2,7-dichlorofluorene [1] correlates with reduced sublimation losses and improved film uniformity. This thermodynamic advantage directly translates to higher manufacturing yield and enhanced device-to-device reproducibility, justifying procurement of the dibromo variant over the less expensive dichloro alternative when evaporation processing is specified.

Cross-Coupling Polymerization Requiring Balanced C–Br Reactivity and Oxidative Stability

For Suzuki, Stille, or Yamamoto polycondensation reactions where monomer reactivity must be sufficient for high molecular weight polymer formation while maintaining shelf stability, 2,7-dibromofluorene occupies the optimal middle ground between the kinetically sluggish 2,7-dichlorofluorene (slowest oxidation rate) and the oxidatively sensitive 2,7-diiodofluorene (fastest oxidation rate among halogenated derivatives) [1][2]. This intermediate reactivity profile enables efficient coupling without the degradation and storage complications that plague the diiodo analog, making it the preferred choice for routine laboratory and pilot-scale polymer synthesis.

On-Surface Synthesis of Atomically Precise Polyfluorene Nanostructures

For fundamental surface science investigations exploring bottom-up fabrication of 1D polyfluorene chains or 2D nanoporous networks, 2,7-dibromofluorene serves as a validated molecular precursor on Au(111) substrates, yielding polyfluorene chains with a measured bandgap of ~2.25 eV and quantum dot arrays with tunable electronic confinement states [1]. This evidence positions the compound as the procurement choice for researchers investigating fluorene-based on-surface chemistry, where the combination of planar geometry, dual reactive sites, and moderate halogen bond strength facilitates surface-assisted dehalogenation and subsequent C–C coupling.

Technical Documentation Hub

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